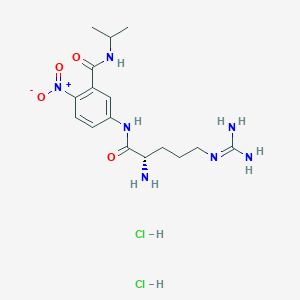
6-Bromo-5-methoxypyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-Bromo-5-methoxypyridine-3-carboxylic acid” is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . It is also known as 6-bromo-5-methoxynicotinic acid .
Molecular Structure Analysis
The InChI code for “6-Bromo-5-methoxypyridine-3-carboxylic acid” is 1S/C7H6BrNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3H,1H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-5-methoxypyridine-3-carboxylic acid” are not found in the search results, similar compounds have been used in various chemical reactions. For example, pinacol boronic esters have been used in catalytic protodeboronation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 232.03 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis and Pharmaceutical Applications : The efficient synthesis of derivatives of 6-Bromo-5-methoxypyridine-3-carboxylic acid has been documented for its potential use in pharmaceuticals, particularly as a moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).
Ligand Synthesis for Complexation of Lanthanide(III) Cations : This compound has been used in the synthesis of tridentate ligands, which are particularly well-suited for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation with CO2 : The compound plays a role in electrocatalytic carboxylation processes, particularly in converting 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid, highlighting its utility in green chemistry applications (Feng, Huang, Liu, & Wang, 2010).
Development of Core Moieties in Natural Compounds : It has been used for the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key component in the structure of natural compounds with anti-inflammatory properties (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Catalytic Applications in Organic Synthesis : This acid derivative has been used in the synthesis of copper(II) complexes, which exhibit catalytic activity in the addition reactions of terminal alkynes to imines (Drabina, Funk, Růžička, Hanusek, & Sedlák, 2010).
Use in Fluorescent Labeling for HPLC Analysis : The compound has been utilized in the development of fluorescent labeling reagents for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids (Gatti, Cavrini, & Roveri, 1992).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-5-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZZZIRQPMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methoxypyridine-3-carboxylic acid | |
CAS RN |
1256810-07-7 | |
| Record name | 6-bromo-5-methoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)



![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)


